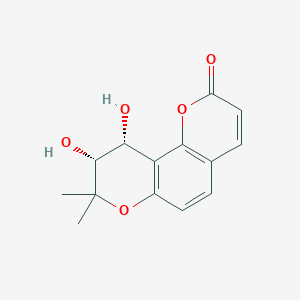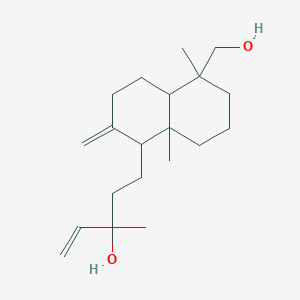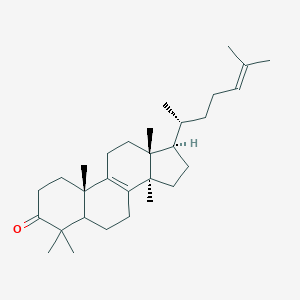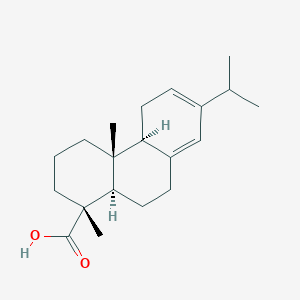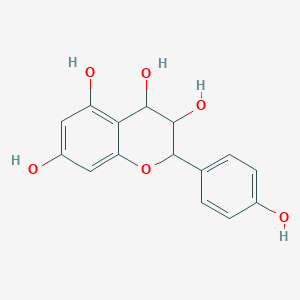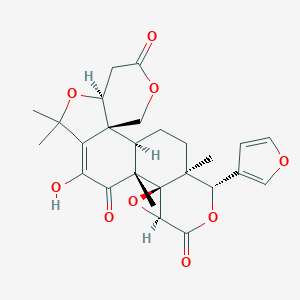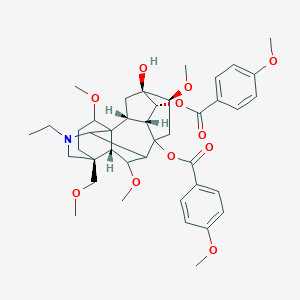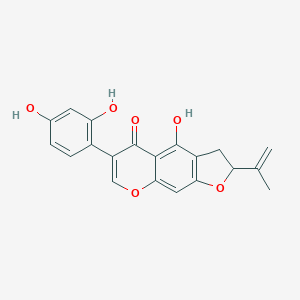
Luteolin-3'-O-glucuronid
Übersicht
Beschreibung
Luteolin 3’-o-glucuronide is a naturally occurring flavonoid glucoside. It is a derivative of luteolin, a flavonoid found in various plants, including vegetables, fruits, and herbs. Luteolin 3’-o-glucuronide is known for its potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties .
Wissenschaftliche Forschungsanwendungen
Luteolin 3’-o-glucuronide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid derivatives.
Biology: It is studied for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: Luteolin 3’-o-glucuronide is investigated for its potential therapeutic effects in treating chronic diseases, including neurodegenerative diseases, cancer, and cardiovascular diseases
Wirkmechanismus
Target of Action
Luteolin 3’-O-Glucuronide, also known as Luteolin-3-O-beta-D-glucuronide, is a flavonoid that exhibits significant anti-inflammatory, antioxidant, and neuroprotective activity . It is active in the inhibition of nitrite production in macrophages . It has been extensively researched in many cancer types and has been related to its ability to inhibit tumor growth by targeting cellular processes such as apoptosis, angiogenesis, migration, and cell cycle progression .
Mode of Action
Luteolin 3’-O-Glucuronide interacts with various signaling pathways and proteins . It achieves this by interacting with various signaling pathways and proteins . The bioactivities of Luteolin and its glycosylated form have been related mainly to its metabolite . Luteolin glucuronides, particularly luteolin-3’-O-glucuronide, exhibited the active Luteolin compound that demonstrated its anti-inflammatory effect in rat studies .
Biochemical Pathways
Luteolin 3’-O-Glucuronide affects several biochemical pathways. It up-regulates the myocardial eNOS pathway and inhibits the mitochondrial permeability transition pore . These actions protect the heart against I/R injury . It also suppresses the progression of carcinogenesis and angiogenesis, as well as inducing the apoptotic cell death .
Pharmacokinetics
The pharmacokinetics of Luteolin 3’-O-Glucuronide involves absorption, distribution, metabolism, and excretion properties . It is mainly catalyzed by the UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs), as glucuronidation and methylation are considered two critical pathways in the Phase II metabolism . The presence of free Luteolin in the plasma demonstrated that a portion of Luteolin might be able to escape from the intestinal conjugation or the hepatic sulfation/methylation .
Result of Action
The molecular and cellular effects of Luteolin 3’-O-Glucuronide’s action are significant. It confers protection against neurodegeneration . It also inhibits tumor growth by targeting cellular processes such as apoptosis, angiogenesis, migration, and cell cycle progression . It has four hydroxyl groups at the locations of C5, C7, C3′, and C4′ that provide potent anti-oxidative properties .
Action Environment
The action, efficacy, and stability of Luteolin 3’-O-Glucuronide are influenced by environmental factors. It is effective against microorganisms, due to the carbonyl oxygen present at C4 locations . The 3′,4′-dihydroxy arrangement plays the key role for the antioxidant activity of luteolin . , which may affect its bioavailability and efficacy.
Biochemische Analyse
Biochemical Properties
Luteolin 3’-o-glucuronide has been shown to interact with a number of cellular targets and biochemical reactions . It has the ability to react with and neutralize reactive oxygen species (ROS), behaving as scavengers in all processes generating this class of molecules . It also has an important role in counteracting the inflammation process .
Cellular Effects
Luteolin 3’-o-glucuronide has been found to have significant effects on various types of cells and cellular processes . It inhibits tumor growth by targeting cellular processes such as apoptosis, cell-cycle progression, angiogenesis, and migration . It causes cell death by downregulating Akt, PLK-1, cyclin-B1, cyclin-A, CDC-2, CDK-2, Bcl-2, and Bcl-xL, while upregulating BAX, caspase-3, and p21 .
Molecular Mechanism
The molecular mechanism of action of Luteolin 3’-o-glucuronide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It confers protection against neurodegeneration by inhibiting O-GalNAc glycosylation in certain cells .
Temporal Effects in Laboratory Settings
The effects of Luteolin 3’-o-glucuronide over time in laboratory settings have been studied, including its stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of Luteolin 3’-o-glucuronide vary with different dosages in animal models . It has been found to improve oral bioavailability without affecting its metabolite profile . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.
Metabolic Pathways
Luteolin 3’-o-glucuronide is involved in various metabolic pathways . It is metabolized to glucuronide or sulphate conjugates, and bacteria in the intestine can convert glycosylated forms of flavonoids into aglycone forms of flavonoids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Luteolin 3’-o-glucuronide can be synthesized through glycosylation of luteolin. One effective approach involves the use of hydrophilic organic solvents and biotransformation. For instance, Bacillus cereus A46 cells have shown high activity and stability in 5–20% dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides . The glycosylation positions are typically located at the C-7, C-3’, or C4’ hydroxyl groups of flavonoids .
Industrial Production Methods
Industrial production of luteolin 3’-o-glucuronide often involves biotransformation using glycosyltransferases. For example, glycosyltransferase from Xanthomonas campestris has been reported to regiospecifically glycosylate the 3’-hydroxyl group of luteolin . This method provides a direct regioselective glycosylation approach to construct glycosidic bonds without the need for protecting-group mechanisms.
Analyse Chemischer Reaktionen
Types of Reactions
Luteolin 3’-o-glucuronide undergoes various chemical reactions, including:
Oxidation: Luteolin 3’-o-glucuronide can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of luteolin 3’-o-glucuronide .
Vergleich Mit ähnlichen Verbindungen
Luteolin 3’-o-glucuronide is unique compared to other similar compounds due to its specific glycosylation at the 3’-position. Similar compounds include:
- Luteolin 7-o-glucoside
- Luteolin 4’-o-glucoside
- Luteolin 7,3’-di-o-glucoside
- Luteolin 7,4’-di-o-glucoside
These compounds share similar biological activities but differ in their glycosylation patterns, which can affect their solubility, bioavailability, and specific biological effects .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFZOKGCYYUER-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53527-42-7 | |
| Record name | Luteolin 3'-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053527427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LUTEOLIN 3'-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T6AU6J856 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of luteolin 3'-O-glucuronide in relation to luteolin's bioactivity?
A1: Luteolin, a flavonoid with known anti-inflammatory effects, undergoes extensive metabolism in the body, leading to low levels of free luteolin in circulation. Research suggests that luteolin's bioactivity might be primarily attributed to its metabolites, particularly luteolin glucuronides. Studies have identified luteolin 3'-O-glucuronide as a major metabolite present in plasma after oral administration of luteolin or luteolin-7-O-glucoside in rats. [] This finding, along with the detection of luteolin-3'-O-glucuronide in other organs like the liver, kidney, and small intestine, suggests its potential role in mediating luteolin's effects within the body. []
Q2: What is the role of transporters like OATP1B1 and OATP1B3 in the distribution of luteolin 3'-O-glucuronide?
A3: Research indicates that organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, play a crucial role in the hepatic uptake of luteolin 3'-O-glucuronide. Studies using transfected cells revealed that these transporters selectively transport luteolin 3'-O-glucuronide into liver cells. [] Interestingly, neither luteolin itself nor luteolin-7-O-glucuronide showed significant uptake via these transporters. This selective uptake of luteolin 3'-O-glucuronide by liver cells highlights the importance of OATP1B1 and OATP1B3 in the distribution and metabolism of luteolin and its metabolites.
Q3: What are the implications of luteolin 3'-O-glucuronide levels for bladder cancer?
A4: Research suggests a potential link between luteolin 3'-O-glucuronide and bladder cancer. Studies have shown that both plasma and urine concentrations of luteolin 3'-O-glucuronide are significantly associated with the inhibition of bladder cancer cell proliferation and suppression of mTOR signaling, a pathway often dysregulated in cancer. [] Furthermore, higher plasma concentrations of luteolin 3'-O-glucuronide correlated with a decrease in the squamous differentiation of bladder cancer. [] These findings suggest that luteolin 3'-O-glucuronide might play a role in the potential anticancer effects of luteolin, specifically in the context of bladder cancer.
Q4: Have any studies investigated the effects of luteolin 3'-O-glucuronide in animal models of bladder cancer?
A5: Yes, studies using animal models provide further evidence for the potential anticancer effects of luteolin and its metabolite, luteolin 3'-O-glucuronide, in bladder cancer. In a subcutaneous xenograft mouse model using the rat bladder cancer cell line BC31, oral administration of luteolin resulted in a significant reduction in tumor volume compared to controls. [] Additionally, immunohistochemical analysis of tumor tissues revealed increased p21 (a cell cycle inhibitor) expression and decreased p-S6 (a downstream target of mTOR signaling) expression in the luteolin-treated group. []
Q5: Which plants are known to contain luteolin 3'-O-glucuronide?
A5: Luteolin 3'-O-glucuronide has been identified in various plant species, including:
- Thymus species: It was found in Thymus broussonetii Boiss and Thymus willdenowii Boiss, which are traditionally used in Moroccan medicine. [, ]
- Vitex rotundifolia: This plant, found in coastal and inland regions, contains luteolin 3'-O-glucuronide as one of its flavonoid components. []
- Rosmarinus officinalis: Rosemary ethanol extract (REE) contains significant amounts of luteolin 3'-O-glucuronide. []
- Eugenia platysema: This plant was found to contain luteolin 3'-O-glucuronide, contributing to its antibacterial activity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



